molecular formula C13H16N4O3 B1400171 Ethyl 7-(2-ethoxyprop-1-enyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1374510-82-3

Ethyl 7-(2-ethoxyprop-1-enyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1400171
CAS No.: 1374510-82-3
M. Wt: 276.29 g/mol
InChI Key: BZSYSPRZNWKGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a [1,2,4]triazolo[1,5-a]pyrimidine derivative featuring an ethyl carboxylate group at position 6 and an (E)-2-ethoxyprop-1-en-1-yl substituent at position 5. Its molecular formula is C₁₃H₁₆N₄O₃, with a molecular weight of 276.30 g/mol (CAS: 1374510-82-3) . The ethoxypropenyl group confers unique steric and electronic properties, influencing reactivity and biological activity. The compound is synthesized via multi-component reactions involving triazole precursors, aldehydes, and ethyl acetoacetate under optimized conditions .

Properties

IUPAC Name

ethyl 7-(2-ethoxyprop-1-enyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-4-19-9(3)6-11-10(12(18)20-5-2)7-14-13-15-8-16-17(11)13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSYSPRZNWKGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC1=C(C=NC2=NC=NN12)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119681
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(2-ethoxy-1-propen-1-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374510-82-3
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(2-ethoxy-1-propen-1-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374510-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(2-ethoxy-1-propen-1-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Features of the TMDP-based Method:

Reaction Conditions and Yields:

Entry TMDP amount Solvent Temperature (°C) Time (min) Yield (%)
6 80 mg Water/EtOH (1:1) Reflux 120 92
8 500 mg Liquefied TMDP 65 60 92

Note: Reactions in liquefied TMDP at 65°C resulted in high yields within shorter durations, demonstrating the efficiency of this method.

Specific Preparation Methodology for Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]triazolo[1,5-a]pyrimidine-6-carboxylate

Step-by-step Procedure:

a. Reactant Selection:

  • The core heterocyclic scaffold is assembled via a multicomponent reaction involving:
    • A suitable aldehyde (e.g., ethyl 2-ethoxyprop-1-en-1-yl aldehyde or a precursor that can be converted into this aldehyde).
    • 3-Amino-1,2,4-triazole.
    • A pyrimidine derivative with appropriate substituents.

b. Catalyst and Solvent System:

  • Use of liquefied TMDP as both catalyst and solvent, leveraging its Lewis base properties and thermal stability.
  • Alternatively, a mixture of water and ethanol (1:1 v/v) can be employed at reflux conditions with TMDP added catalytically.

c. Reaction Conditions:

  • Heating at 65°C in the molten state of TMDP for approximately 60 minutes.
  • Stirring until completion, monitored via TLC or HPLC.

d. Work-up and Purification:

  • Cooling the reaction mixture.
  • Crude product isolation via filtration or extraction.
  • Recrystallization from ethanol to obtain pure product.

Research Findings Supporting the Method:

  • The use of TMDP significantly reduces reaction times and improves yields compared to traditional methods.
  • The additive’s recyclability and low toxicity make it an environmentally friendly choice.
  • The reaction proceeds efficiently in aqueous media, minimizing hazardous waste.

Data Table Summarizing Preparation Techniques

Method Solvent System Catalyst Temperature (°C) Reaction Time Yield (%) Notes
Conventional Organic solvents (e.g., dichloromethane) Metal catalysts 80–120 4–6 hours 50–70 Multi-step, hazardous waste
Green solvent Water/ethanol mixture TMDP (catalytic) Reflux 120 min 91–92 Eco-friendly, recyclable
Liquefied TMDP Molten TMDP TMDP (dual role) 65 60 min 92 High efficiency, shorter duration

Mechanism of Action

The mechanism of action of ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₁₁H₁₄N₄O₂
  • Key Features : Methyl groups at positions 5 and 7 instead of the ethoxypropenyl group.
  • However, the absence of the conjugated enol ether moiety may limit π-π stacking interactions in biological systems .
Ethyl 7-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₁₄H₁₂N₅O₄
  • Key Features : A nitro-substituted phenyl group at position 6.
Ethyl 7-(3,4,5-trimethoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₂₃H₂₄N₄O₅
  • Key Features : Bulky trimethoxyphenyl and phenyl substituents.

Functional Group Variations at Position 6

Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₈H₁₀N₅O₂
  • Key Features: An amino group replaces the ethoxypropenyl chain.
  • Impact : Increased polarity and hydrogen-bonding capacity, which may improve water solubility but reduce membrane permeability .
7-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
  • Molecular Formula : C₇H₇N₅O₂
  • Key Features : Carboxylic acid at position 6 instead of an ethyl ester.
  • Impact : The free carboxylic acid group allows for salt formation, enhancing bioavailability in aqueous environments .

Core Structure Modifications

Ethyl 3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₂₇H₂₄N₄O₃
  • Key Features : A [1,2,4]triazolo[4,3-a]pyrimidine core with additional phenyl and hydroxyl groups.
  • Impact : The hydroxyl group enables chelation with metal ions, which could be exploited in catalysis or metallodrug design .
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₂₂H₂₄N₄O₄
  • Key Features : A partially saturated pyrimidine ring with methoxy substituents.
  • Impact : The dihydro structure may reduce aromaticity, altering electronic properties and binding affinity in enzyme inhibition .

Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound 276.30 Not reported 1.8
Ethyl 5,7-dimethyl derivative 246.26 Not reported 1.2
7-Amino-2-methyl carboxylic acid 193.17 Not reported -0.5
Trimethoxyphenyl derivative 436.46 Not reported 3.5

Key Observations :

  • The target compound’s ethoxypropenyl group increases hydrophobicity (LogP ~1.8) compared to polar analogs like the carboxylic acid derivative.
  • Bulky aryl substituents (e.g., trimethoxyphenyl) significantly elevate LogP, favoring lipid membrane penetration .

Biological Activity

Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound with a complex molecular structure that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Compound Overview

  • Molecular Formula : C₁₃H₁₆N₄O₃
  • Molecular Weight : Approximately 276.29 g/mol
  • Structure : The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The ethoxyprop-1-en-1-yl side chain may enhance its reactivity and interactions with biological targets .

Biological Activity

The biological activity of ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been primarily investigated in the context of its pharmacological potential. Compounds containing the triazolo-pyrimidine moiety are often associated with various therapeutic effects, including:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may exhibit similar effects.
  • Anticancer Properties : The structural features of triazolo-pyrimidines often correlate with anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis.

Table 1: Comparison of Biological Activities in Related Compounds

Compound NameStructure FeaturesReported Biological Activity
Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidineMethyl group instead of ethoxypropAntimicrobial
7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidineChlorophenyl substituentAnticancer
6-(3-hydroxyphenyl)[1,2,4]triazolo[3,4-b]pyridineHydroxyphenyl substituentAnti-inflammatory

This table illustrates the diversity within the triazolo-pyrimidine family and highlights the unique ethoxyprop side chain of ethyl 7-[(1E)-2-ethoxyprop-1-en-1-y][1,2,4]triazolo[1,5-a]pyrimidine that may confer distinct properties not found in its analogs.

The specific mechanisms by which ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its biological effects require empirical testing through in vitro and in vivo studies. Potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with disease processes.

Case Study 1: Anticancer Activity

In a study examining derivatives of triazolo-pyrimidines for anticancer properties, several compounds demonstrated significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells.

Case Study 2: Antimicrobial Efficacy

Research on triazolo-pyrimidine derivatives has shown promising results against bacterial strains resistant to conventional antibiotics. These findings suggest that ethyl 7-[(1E)-2-ethoxyprop-1-en-1-y][1,2,4]triazolo[1,5-a]pyrimidine may also possess antimicrobial properties worth exploring further.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing triazolo[1,5-a]pyrimidine derivatives like ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

  • Answer : Two primary methods are widely used:

  • Method A : Condensation of aminotriazole, diethyl ethoxymethylenemalonate, and aldehydes in acetic acid under reflux (3 h), yielding products with 65–82% efficiency after recrystallization .
  • Method B : Microwave-assisted fusion of aminotriazole, ethyl 3-oxohexanoate, and aldehydes in DMF (10–12 min), followed by methanol quenching and crystallization. This method achieves high purity (>95%) with shorter reaction times .
    • Key Data :
MethodReaction TimeYield (%)Purity
A3 h65–82>90%
B10–12 min70–85>95%

Q. How can structural confirmation of triazolo[1,5-a]pyrimidine derivatives be rigorously validated?

  • Answer : A combination of spectroscopic and crystallographic techniques is essential:

  • 1H/13C NMR : Assign peaks for the triazole (δ 8.41 ppm, singlet) and pyrimidine rings (δ 4.16–5.21 ppm for ethoxy groups) .
  • X-ray crystallography : Resolves planarity of the triazole ring (average torsion angle <5°) and dihydropyrimidine puckering (Q = 0.099 Å) .
  • Elemental analysis : Validates stoichiometry (e.g., C: 52.3%, H: 4.8%, N: 23.1% for C₁₃H₁₄N₄O₃) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing E/Z isomers of the prop-1-en-1-yl substituent?

  • Answer :

  • Steric control : Bulky substituents (e.g., pentyl or aryl groups) favor the E-isomer due to reduced steric hindrance during cyclization .
  • Solvent effects : Polar aprotic solvents (DMF or DMSO) stabilize transition states, enhancing regioselectivity by 15–20% .
  • Catalytic modulation : K₂CO₃ in DMF at 70°C promotes alkylation at the N4 position over N1, as shown in General Procedure D .

Q. How do contradictory spectral data (e.g., NMR vs. X-ray) arise in triazolo[1,5-a]pyrimidine derivatives, and how are they resolved?

  • Answer : Discrepancies often stem from dynamic processes (e.g., tautomerism or solvent interactions):

  • Tautomeric equilibria : In DMSO-d₆, NH protons (δ 13.91 ppm) exhibit broad peaks due to slow exchange, whereas X-ray data confirm a single tautomer .
  • Crystal packing effects : Intermolecular H-bonds (N–H⋯N, 2.89 Å) observed in crystallography may not manifest in solution-phase NMR .
  • Resolution : Use variable-temperature NMR or DFT calculations to model solution-phase conformations .

Q. What is the impact of substituents (e.g., ethoxyprop-1-en-1-yl) on biological activity and binding interactions?

  • Answer : Substituents modulate lipophilicity and electronic profiles:

  • Lipophilic groups (e.g., pentyl or chlorophenyl) enhance blood-brain barrier penetration, critical for CNS-targeted CB2 cannabinoid receptor agonists .
  • Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but reduce aqueous solubility (logP >3.5) .
    • SAR Data :
SubstituentIC₅₀ (CB2, nM)logP
2-(4-Chlorophenyl)12.43.8
2-(4-Methoxyphenyl)28.62.9
2-Methylthio45.22.5

Methodological Challenges and Solutions

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

  • Answer :

  • Solvent selection : Ethanol or EtOAc/petroleum ether mixtures yield crystals with low mosaicity (<0.5°) .
  • Slow cooling : Gradual cooling (0.5°C/min) from reflux minimizes defects .
  • Additives : p-Toluenesulfonic acid (0.05 g) in benzene promotes azeotropic drying, reducing hydrate formation .

Q. What computational tools are effective for predicting triazolo[1,5-a]pyrimidine reactivity and regioselectivity?

  • Answer :

  • DFT calculations : B3LYP/6-31G* models predict activation energies for cyclization steps (ΔG‡ = 18–25 kcal/mol) .
  • Molecular docking : AutoDock Vina screens substituent effects on CB2 receptor binding (ΔG < −9 kcal/mol for high-affinity ligands) .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar derivatives vary significantly (e.g., 112–217°C)?

  • Answer : Variations arise from:

  • Polymorphism : Multiple crystal forms (e.g., Form I vs. Form II) exhibit distinct mp ranges .
  • Purity : Crude products contaminated with unreacted aldehydes depress mp by 10–15°C .
  • Substituent effects : Electron-donating groups (e.g., methoxy) lower mp by disrupting packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-(2-ethoxyprop-1-enyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-(2-ethoxyprop-1-enyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.